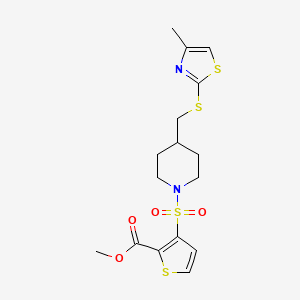
Methyl 3-((4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H20N2O4S4 and its molecular weight is 432.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 3-((4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring , a piperidine ring , and a thiophene carboxylate moiety . Its IUPAC name is:
The biological activity of this compound is attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The thiazole and thiophene moieties are known to participate in hydrogen bonding and π-π interactions, enhancing binding affinity. The piperidine ring contributes to hydrophobic interactions, which may increase the compound's overall efficacy in biological systems.
Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Thiazole-containing compounds are frequently evaluated for anticancer potential. A related study demonstrated that thiazole derivatives possess cytotoxic effects against several cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells . The presence of electron-donating groups on the phenyl ring has been correlated with increased activity.
- Anti-inflammatory Properties : Compounds similar to this compound have been studied for their anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 Values | Notes |
|---|---|---|---|
| Antimicrobial | Thiazole derivatives | 0.22 - 0.25 µg/mL | Effective against multiple pathogens |
| Antitumor | Thiazole-integrated analogs | < 1 µg/mL | Significant cytotoxicity in vitro |
| Anti-inflammatory | Various thiazole compounds | Not specified | Potential inhibition of cytokines |
Case Study: Antitumor Efficacy
A study investigating thiazole derivatives found that certain compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The structural modifications, particularly the introduction of methyl groups and other electron-donating substituents, were crucial for enhancing the anticancer activity .
特性
IUPAC Name |
methyl 3-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S4/c1-11-9-24-16(17-11)25-10-12-3-6-18(7-4-12)26(20,21)13-5-8-23-14(13)15(19)22-2/h5,8-9,12H,3-4,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJOQKAWHCHCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














